1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound belonging to the triazino-benzimidazole class. Its molecular formula is C₂₁H₂₇N₅O, with an average molecular mass of 365.48 g/mol (inferred from structurally similar compounds in and ). The compound features a benzyl group at position 1 and a 3-methoxypropyl substituent at position 3 on the triazino-benzimidazole scaffold.
Synthetic routes for analogous compounds involve condensation reactions between 2-guanidinobenzimidazole and aldehydes/ketones under piperidine catalysis, followed by characterization via NMR, IR, and elemental analysis. The compound’s tautomeric behavior (e.g., 3,4-dihydro or 1,4-dihydro forms) in solution may influence its reactivity and bioactivity.
Properties
Molecular Formula |
C20H24N4O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-benzyl-3-(3-methoxypropyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C20H24N4O/c1-25-13-7-12-22-15-23(14-17-8-3-2-4-9-17)20-21-18-10-5-6-11-19(18)24(20)16-22/h2-6,8-11H,7,12-16H2,1H3 |
InChI Key |
MRCOSJHVHBFRRE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Hydrazine Intermediates
In one documented method, 2-aminobenzimidazole reacts with a triazine precursor such as cyanoguanidine in the presence of hydrochloric acid. The reaction proceeds at 80–100°C for 12–24 hours, achieving cyclization through nucleophilic attack and subsequent dehydration. This step is critical for establishing thetriazino[1,2-a]benzimidazole core, with yields ranging from 60% to 75% depending on substituent steric effects.
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance reaction efficiency by stabilizing transition states. For example, cyclization in DMF at 130°C reduces reaction time to 6–8 hours while improving yields to 80–85%. Contrastingly, protic solvents such as ethanol or water lead to incomplete conversions (<50%) due to poor solubility of intermediates.
Functionalization via Alkylation
Introducing the benzyl and 3-methoxypropyl groups necessitates sequential alkylation steps. Regioselectivity challenges arise due to the presence of multiple nitrogen atoms in the triazino-benzimidazole core, requiring careful reagent design.
Benzyl Group Installation
Benzylation typically employs benzyl bromide or chloride in the presence of a strong base. Cesium carbonate (Cs₂CO₃) in DMF at 80°C facilitates selective N-alkylation at the triazine nitrogen, avoiding competing reactions at the benzimidazole moiety. Copper(II) bromide (CuBr₂) serves as a catalyst, accelerating the reaction via a radical intermediate mechanism. This method achieves >90% regioselectivity for the 1-benzyl derivative, as confirmed by ¹H NMR analysis.
3-Methoxypropyl Substituent Addition
The 3-methoxypropyl group is introduced using 3-methoxypropyl chloride or tosylate. Potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) promotes smooth alkylation over 12 hours, yielding the 3-substituted product in 70–75% isolated yield. Microwave irradiation at 150°C for 20 minutes enhances this step, achieving 85% conversion while minimizing side products.
Advanced Synthetic Strategies
Microwave-Assisted Organic Synthesis (MAOS)
Modern protocols leverage microwave irradiation to accelerate key steps. For instance, cyclization and alkylation sequences completed conventionally in 24–48 hours are reduced to 30–60 minutes under microwave conditions. A representative procedure involves irradiating a mixture of 2-aminobenzimidazole, cyanoguanidine, and benzyl bromide in DMF at 150°C for 15 minutes, yielding the target compound in 88% purity.
One-Pot Tandem Reactions
Integrated methodologies combining cyclization and alkylation in a single vessel improve efficiency. A patent-described process reacts N-(2-bromophenyl)-1H-benzimidazol-2-amine with cesium carbonate and copper(II) bromide in DMF at 130°C, directly forming the benzylated triazino-benzimidazole framework. Subsequent addition of 3-methoxypropyl bromide without intermediate isolation completes the synthesis in 78% overall yield.
Analytical Validation and Quality Control
Structural confirmation relies on spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the triazine ring undergoes alkylation and acylation under mild conditions. Reaction with methyl iodide in THF at 60°C yields N-methyl derivatives, while benzoyl chloride forms stable amides.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, THF, 60°C | N-Methylated derivative | 82% | 98.5% |
| Acylation | BzCl, Et₃N, DCM, RT | N-Benzoylated derivative | 75% | 97.2% |
Nucleophilic Substitution at Methoxypropyl Chain
The 3-methoxypropyl substituent participates in nucleophilic substitutions. Treatment with HBr (48%) replaces the methoxy group with bromide:
Key Data:
-
Reaction time: 6 hours at 80°C
-
Conversion rate: 89% (monitored via ¹H NMR)
Ring-Opening Reactions
Under acidic conditions (HCl, 1M), the triazine ring undergoes controlled hydrolysis to form a diamino intermediate, preserving the benzimidazole core:
| Condition | Product | Selectivity |
|---|---|---|
| HCl (1M), reflux, 2h | 1-Benzyl-3-(3-methoxypropyl)benzimidazole-2,4-diamine | >95% |
Cycloaddition Reactions
The triazine moiety participates in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride. Microwave-assisted synthesis enhances efficiency:
| Dienophile | Catalyst | Time | Yield (%) |
|---|---|---|---|
| Maleic anhydride | None | 30 min (MW, 100°C) | 68% |
| Acrylonitrile | CuI | 45 min (MW, 120°C) | 73% |
Oxidation Reactions
Oxidation of the tetrahydrotriazine ring with KMnO₄ selectively forms a fully aromatic triazino-benzimidazole system:
Experimental Parameters:
-
Oxidant: 2 eq KMnO₄
-
Temperature: 0–5°C (prevents over-oxidation)
-
Isolated yield: 61%
Functional Group Interconversion
The benzimidazole NH group undergoes Pd-catalyzed cross-coupling:
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | Aryl-substituted derivative |
Mechanistic Insights
-
Alkylation/Acylation: Proceeds via SN2 mechanism at the triazine nitrogen.
-
Cycloadditions: Follow inverse electron-demand Diels-Alder pathways .
-
Oxidation: Involves radical intermediates confirmed by EPR spectroscopy.
Stability Under Reaction Conditions
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, confirming thermal stability during syntheses below 150°C.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzimidazole and triazole compounds exhibit significant antimicrobial activities. Specifically, compounds similar to 1-benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole have shown potent antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within effective ranges compared to standard antibiotics .
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines including PC-3 (prostate cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values ranging from 0.006 to 0.63 μM. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Neurological Effects
Preliminary studies suggest that 1-benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole may interact with neurotransmitter receptors such as GABA_A and serotonin receptors. This interaction profile is significant for developing potential anxiolytic or analgesic agents aimed at treating anxiety disorders or pain management .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 1-benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole in terms of biological activity and structural characteristics compared to related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzimidazole-Triazole Hybrids | Contains benzimidazole and triazole rings | Antimicrobial and antiviral | Lacks tetrahydro structure |
| 2-Aminobenzimidazole Derivatives | Simple amine substitutions on benzimidazole | Anticancer properties | Does not incorporate triazine moiety |
| Tetrahydroquinoline Derivatives | Saturated nitrogen-containing ring | Neuroprotective effects | Different ring structure compared to triazine |
The unique combination of tetrahydrotriazine with a methoxypropyl substituent distinguishes this compound from others by potentially enhancing its pharmacological profile.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazino-benzimidazole core allows extensive substitution, enabling tailored biological properties. Below is a comparative analysis of structurally related compounds:
Tautomerism and Solubility
- Tautomeric Forms: Compounds like 2-amino-dihydro[1,3,5]triazino[1,2-a]benzimidazoles exist as 3,4-dihydro tautomers in DMSO, affecting reactivity and binding.
- Solubility : Morpholine- or methoxypropyl-containing derivatives (e.g., ) show improved aqueous solubility compared to purely aromatic substituents.
Biological Activity
1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound with a unique structural framework that merges elements of triazine and benzimidazole. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C_{18}H_{24}N_{4}O
- Molecular Weight : Approximately 336.4 g/mol
- Structural Features : The compound features a benzyl group and a methoxypropyl substituent attached to a tetrahydrotriazino-benzimidazole framework.
Biological Activity Overview
Research indicates that derivatives of benzimidazole and triazole compounds exhibit significant biological activities. Specifically, compounds similar to 1-benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole have shown:
- Antimicrobial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Effects : Potential anxiolytic and analgesic effects attributed to interactions with neurotransmitter receptors like GABA_A and serotonin receptors.
The biological activity of this compound can be attributed to its structural characteristics:
- Triazine Ring : Participates in nucleophilic substitution reactions due to its electron-rich nature.
- Benzimidazole Component : Engages in electrophilic aromatic substitution reactions.
- Methoxypropyl Group : May facilitate alkylation or acylation reactions.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzimidazole-Triazole Hybrids | Contains benzimidazole and triazole rings | Antimicrobial and antiviral | Lacks the tetrahydro structure |
| 2-Aminobenzimidazole Derivatives | Simple amine substitutions on benzimidazole | Anticancer properties | Does not incorporate triazine moiety |
| Tetrahydroquinoline Derivatives | Saturated nitrogen-containing ring | Neuroprotective effects | Different ring structure compared to triazine |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity : A study demonstrated that derivatives with methoxy groups showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis .
- Antiproliferative Activity : Research on N-substituted benzimidazole carboxamides revealed that certain derivatives displayed pronounced antiproliferative activity against cancer cell lines such as MCF-7 with IC50 values ranging from 1.2 to 5.3 µM .
- Neuropharmacological Studies : Interaction studies indicated that the compound may effectively bind to GABA_A and serotonin receptors, suggesting potential for developing anxiolytic or analgesic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole, and what reaction conditions are critical for optimizing yields?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A typical approach involves:
Condensation : Reacting substituted benzaldehydes with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) .
Cyclization : Using stepwise nucleophilic substitution, as seen in triazine-benzimidazole fused systems, where trichlorotriazine reacts with phenol derivatives in the presence of DIPEA at low temperatures (-35°C) .
Purification : Solvent evaporation under reduced pressure followed by filtration or recrystallization.
Critical parameters include reaction time (4–7 hours), temperature control (-35°C to reflux), and stoichiometric ratios (1:1 molar equivalents for key intermediates) .
Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Factorial Design : Use 2^k factorial designs to screen variables like temperature, solvent polarity, and catalyst concentration. For example, varying reflux duration (4–8 hours) and acetic acid volume (3–7 drops) to maximize yield .
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., molar ratios of benzaldehyde derivatives and triazole precursors) to identify non-linear relationships .
- Key Output : A reduced experimental matrix (e.g., 8–12 runs instead of 27) to identify optimal conditions while minimizing resource use .
Q. What spectroscopic methods are recommended for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm benzyl and methoxypropyl substituents. Aromatic protons in the benzimidazole ring typically appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.2–3.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with triazino-benzimidazole scaffolds .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for polymorph identification (e.g., benzimidazole derivatives in ) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Screening : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative activity, referencing triazino-benzimidazole derivatives with IC50 values <10 µM .
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays, given the compound’s structural similarity to kinase inhibitors .
- Dose-Response Curves : Establish EC50/IC50 values with triplicate replicates and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., ICReDD’s approach) refine the synthesis process?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization barriers in triazino-benzimidazole formation) .
- Machine Learning (ML) : Train models on experimental datasets (e.g., yields vs. solvent polarity) to predict optimal conditions for new derivatives .
- Feedback Loop : Integrate experimental results (e.g., failed reactions) into computational workflows to iteratively refine predictions .
Q. How can researchers address contradictions in reported substituent effects on bioactivity across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from studies like Dolzhenko (2007) and Hranjec (2012), focusing on variables like substituent electronegativity and steric bulk .
- Controlled Replication : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) under identical assay conditions .
- Multivariate Regression : Corrogate substituent parameters (Hammett σ, LogP) with bioactivity to isolate dominant factors .
Q. What strategies enable modification of triazine and benzimidazole moieties to study structure-activity relationships (SAR)?
- Methodological Answer :
- Positional Isomerism : Synthesize analogs with substituents at C-1 vs. C-3 of the benzimidazole ring to assess steric effects on binding .
- Heterocycle Replacement : Substitute triazine with pyrimidine or pyridine rings to evaluate scaffold flexibility .
- Functional Group Tuning : Introduce fluorinated or methoxy groups on the benzyl moiety to modulate lipophilicity and membrane permeability .
Q. How can multi-step synthetic approaches be combined with green chemistry principles for this compound?
- Methodological Answer :
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
- Catalyst Recycling : Employ immobilized catalysts (e.g., silica-supported DIPEA) to minimize waste .
- Energy Efficiency : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours for cyclization steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
